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Introduction

Dimethyl dicarbonate (DMDC), commercially known as Velcorin®, is a highly effective

microbial control agent used as a processing aid in the beverage industry, including

winemaking.[1] It provides a non-persistent method for inactivating a broad range of spoilage

microorganisms, particularly yeasts, without affecting the wine's taste, aroma, or color.[2] Its

primary application is at the time of bottling to ensure the microbiological stability of wines,

especially those containing residual sugar, thereby preventing re-fermentation in the bottle.[3]

[4] DMDC is recognized for its rapid action and subsequent hydrolysis into negligible amounts

of methanol and carbon dioxide, which are naturally present in wine.[4][5] This guide provides

detailed application notes and protocols for researchers and winemakers on the effective use of

DMDC.

Mechanism of Action
DMDC functions by inactivating key cellular enzymes essential for microbial metabolism.[2] It

penetrates the cell and reacts with the histidyl residues of proteins, particularly enzymes

involved in glycolysis such as alcohol dehydrogenase and glyceraldehyde-3-phosphate

dehydrogenase.[4][5] This reaction blocks the enzyme's active site, rendering it non-functional.

[2] The disruption of this critical energy-producing pathway leads to cell death.[4] Unlike sulfur

dioxide (SO₂), which can induce a viable but non-culturable (VBNC) state in some yeasts,

DMDC leads to definitive cell death.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1257347?utm_src=pdf-interest
https://www.benchchem.com/product/b1257347?utm_src=pdf-body
https://wineserver.ucdavis.edu/industry-info/enology/methods-and-techniques/common-chemical-reagents/velcorin
https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.oiv.int/standards/international-code-of-oenological-practices/part-ii-oenological-treatments-and-practices/wines/treatment-with-dimethyl-dicarbonate-dmdc
https://www.awri.com.au/wp-content/uploads/2020/08/s2176.pdf
https://www.awri.com.au/wp-content/uploads/2020/08/s2176.pdf
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.awri.com.au/wp-content/uploads/2020/08/s2176.pdf
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.awri.com.au/wp-content/uploads/2020/08/s2176.pdf
https://www.mdpi.com/2306-5710/8/3/58
https://www.researchgate.net/publication/223696014_Effectiveness_of_dimethyldicarbonate_to_stop_alcoholic_fermentation_in_wine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yeast Cell

DMDC Enters Cell

Targets Key Enzymes
(e.g., Alcohol Dehydrogenase) Enzyme Inactivation

 reacts with
histidyl residues

Glycolysis Pathway

Metabolism Halts blocks pathway Cell Death

DMDC in Wine

Click to download full resolution via product page

Caption: Mechanism of DMDC microbial inactivation.

Regulatory Status and Dosage
DMDC is classified as a processing aid in many jurisdictions, including the United States, the

European Union, and Australia, meaning it is not required to be listed on the final product label.

[1][8] Its use is, however, strictly regulated with maximum permissible dosages.

Table 1: Regulatory Limits for Dimethyl Dicarbonate (DMDC) in Wine

Region/Authority
Maximum Permitted
Dosage (mg/L or ppm)

Reference

USA (FDA/TTB) 200 (cumulative) [1][9]

European Union 200 [8][10]

Australia & New Zealand 200 [5]

OIV (International Organisation

of Vine and Wine)
200 [3]

| Codex Alimentarius | 200 |[8] |

Note: Regulations may specify use only in wines with certain levels of residual sugar (e.g., >5

g/L in some EU contexts).[6][11] Always consult current local regulations.
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Efficacy Against Wine Microorganisms
The effectiveness of DMDC is highly dependent on the target microorganism, the initial

microbial load, and the wine matrix.[2][12] It is significantly more effective against yeasts than

bacteria.[5][6] For optimal efficacy, the microbial population should be reduced to below 500

cells/mL prior to DMDC addition through practices like filtration.[1][2]

Table 2: Efficacy of DMDC Against Common Wine Yeasts

Yeast
Species

Initial
Inoculum
(CFU/mL)

Wine
Conditions

DMDC Dose
(mg/L)

Result Reference

Zygosaccha
romyces
bailii

500
12%
ethanol, pH
3.5

25
Complete
Inactivation
(MIC)

[13]

Dekkera/Brett

anomyces

bruxellensis

500
12% ethanol,

pH 3.5
100

Complete

Inactivation

(MIC)

[13]

Saccharomyc

es cerevisiae
500

12% ethanol,

pH 3.5
100

Complete

Inactivation

(MIC)

[13]

Schizosaccha

romyces

pombe

500
12% ethanol,

pH 3.5
100

Complete

Inactivation

(MIC)

[13]

Saccharomyc

es bayanus
500-700

Semi-sweet

wine, pH 3.0-

3.6

50 (+ 10 mg/L

SO₂)

Prevented

Growth
[12]

| Various Yeasts | < 500 | Red Grape Juice | 100 | Sufficient to kill |[5] |

Table 3: Efficacy of DMDC Against Wine Bacteria

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.researchgate.net/publication/229660316_Using_Dimethyldicarbonate_to_Minimize_Sulfur_Dioxide_for_Prevention_of_Fermentation_from_Excessive_Yeast_Contamination_in_Juice_and_Semi-Sweet_Wine
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://www.mdpi.com/2306-5710/8/3/58
https://wineserver.ucdavis.edu/industry-info/enology/methods-and-techniques/common-chemical-reagents/velcorin
https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://www.researchgate.net/publication/229660316_Using_Dimethyldicarbonate_to_Minimize_Sulfur_Dioxide_for_Prevention_of_Fermentation_from_Excessive_Yeast_Contamination_in_Juice_and_Semi-Sweet_Wine
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial
Group

Species
Example

Required
DMDC Dose
(mg/L) for
Inhibition

Comment Reference

Lactic Acid
Bacteria

Lactobacillus
sp.

> 300
(ineffective),
500

Not killed by
legally
permitted
doses.

[6][13]

| Acetic Acid Bacteria | Acetobacter aceti | > 300 (ineffective), 1000 | Highly resistant; legal

doses are ineffective. |[6][13] |

Conclusion from data: DMDC at the maximum legal dose of 200 mg/L is a reliable tool for

controlling yeast contaminations below 500 CFU/mL but cannot be relied upon for controlling

lactic acid or acetic acid bacteria.[5][13]

Factors Influencing DMDC Efficacy
Several factors synergistically impact the performance of DMDC. Proper management of these

variables is crucial for successful application.

Table 4: Key Factors Affecting DMDC Performance
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Factor Effect on Efficacy Explanation Reference

Microbial Load
Decreases with
higher load

DMDC is most
effective when
initial cell counts
are low (<500
CFU/mL). High
populations may
not be fully
controlled.

[2][14]

Temperature
Increases with higher

temperature

Higher temperatures

increase the rate of

DMDC hydrolysis,

making its action

faster. At 10°C,

hydrolysis takes ~4

hours; at 20°C, it

takes ~2 hours.

[2][12]

pH
Increases with lower

pH

DMDC is more

effective at lower wine

pH levels.

[1]

Ethanol Content
Increases with higher

ethanol

Ethanol acts

synergistically with

DMDC, enhancing its

antimicrobial effect.

[6][14]

Sulfur Dioxide (SO₂) Synergistic Effect

The presence of SO₂

enhances the lethal

effect of DMDC,

particularly against

more resistant strains

or higher cell counts.

[1][14]

| Homogenization | Critical for Efficacy | Rapid and thorough mixing is essential to distribute

DMDC throughout the wine before it hydrolyzes. |[5][14] |
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Protocols
Protocol 1: Winery Application of DMDC at Bottling
This protocol outlines the standard procedure for applying DMDC during a bottling run.

Objective: To achieve microbiological stability in the final bottled wine.

Materials & Equipment:

Wine ready for bottling (pre-filtered to < 500 CFU/mL)

Dimethyl Dicarbonate (DMDC)

Calibrated, enclosed DMDC dosing system (required for safety and precision)

Bottling line with an in-line injection point just prior to the filler bowl

Personal Protective Equipment (PPE): gloves, safety glasses, protective clothing

Procedure:

Pre-Bottling Checks: Confirm the wine's microbial load is below 500 CFU/mL. Verify wine

temperature, pH, and SO₂ levels to ensure they are within the desired range for DMDC

efficacy.

System Setup: Install and calibrate the DMDC dosing pump according to the manufacturer's

instructions. The system must ensure precise injection and be designed to handle the

corrosive and toxic nature of undiluted DMDC.[5]

Injection Point: The ideal injection point is in-line, just before the bottle filler bowl.[4][5] This

placement ensures rapid and thorough mixing with the wine, maximizing contact with

microorganisms before significant hydrolysis occurs.

Dosage Calculation: Determine the required DMDC dose based on the wine's risk factors

(e.g., residual sugar, pH) and regulatory limits (not to exceed 200 mg/L). Typical dosages

range from 125 to 200 mg/L.[4][5]
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Execution: Start the wine flow and the bottling line. Activate the DMDC dosing system to

inject DMDC at the calculated rate. The turbulence created by the wine flow and filling

process aids in homogenization.

Hydrolysis: Allow for complete hydrolysis of DMDC. The time required depends on the wine

temperature (e.g., approximately 4 hours at 10°C).[2] The wine should not be released to the

market until DMDC is no longer detectable.[3]

Safety: DMDC is acutely toxic, corrosive, and an irritant in its concentrated form.[5] It must

only be handled using a dedicated, closed dosing system by trained personnel wearing

appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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